molecular formula C31H30N8 B1192963 JNJ525

JNJ525

Cat. No. B1192963
M. Wt: 514.637
InChI Key: FRBABIFCTILEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ525 is a is an apparent small molecule inhibitor of TNFα. This compound inhibits protein function via an aggregation-based mechanism that is distinct from protein sequestration and denaturation mechanisms proposed for enzymes. This compound also prevents the formation of TNFα complexes with TNFR1 and TNFR2. In the TR-FRET assay, the apparent IC50 values for the inhibition of complex formation are 1.2 ± 0.2 μM and 1.1 ± 0.1 μM for TNFR1 and TNFR2, respectively. TNFα is the therapeutic target for five biologic drugs for the treatment of multiple autoimmune and inflammatory conditions, and TNFα-mediated pathways are also the target for small-molecule therapies for cancer.

properties

Molecular Formula

C31H30N8

Molecular Weight

514.637

IUPAC Name

N4-benzyl-N4-(3'-(2-(piperazin-1-yl)pyrimidin-5-yl)-[1,1'-biphenyl]-2-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C31H30N8/c32-30-34-14-13-29(37-30)39(22-23-7-2-1-3-8-23)28-12-5-4-11-27(28)25-10-6-9-24(19-25)26-20-35-31(36-21-26)38-17-15-33-16-18-38/h1-14,19-21,33H,15-18,22H2,(H2,32,34,37)

InChI Key

FRBABIFCTILEGV-UHFFFAOYSA-N

SMILES

NC1=NC=CC(N(CC2=CC=CC=C2)C(C=CC=C3)=C3C4=CC=CC(C5=CN=C(N6CCNCC6)N=C5)=C4)=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JNJ525;  JNJ-525;  JNJ 525.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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